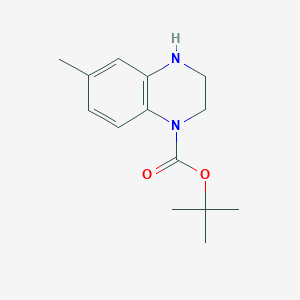

tert-Butyl 6-methyl-3,4-dihydroquinoxaline-1(2H)-carboxylate

Description

tert-Butyl 6-methyl-3,4-dihydroquinoxaline-1(2H)-carboxylate is a bicyclic heterocyclic compound featuring a dihydroquinoxaline core with a tert-butyl carbamate group at the 1-position and a methyl substituent at the 6-position.

This compound belongs to a broader class of dihydroquinoxaline derivatives, which are pivotal intermediates in medicinal chemistry for developing kinase inhibitors, histone deacetylase (HDAC) inhibitors, and covalent ligands .

Properties

Molecular Formula |

C14H20N2O2 |

|---|---|

Molecular Weight |

248.32 g/mol |

IUPAC Name |

tert-butyl 6-methyl-3,4-dihydro-2H-quinoxaline-1-carboxylate |

InChI |

InChI=1S/C14H20N2O2/c1-10-5-6-12-11(9-10)15-7-8-16(12)13(17)18-14(2,3)4/h5-6,9,15H,7-8H2,1-4H3 |

InChI Key |

DPPWPXVZDPMCSH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1)N(CCN2)C(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 6-methyl-3,4-dihydroquinoxaline-1(2H)-carboxylate typically involves the following steps:

Formation of the Quinoxaline Ring: The quinoxaline ring is formed by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic or basic conditions.

Introduction of the Methyl Group: The methyl group is introduced at the 6th position through a Friedel-Crafts alkylation reaction using methyl chloride and a Lewis acid catalyst such as aluminum chloride.

Esterification: The carboxylate group is esterified with tert-butyl alcohol in the presence of a strong acid catalyst like sulfuric acid to form the tert-butyl ester.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

Oxidation: Tert-Butyl 6-methyl-3,4-dihydroquinoxaline-1(2H)-carboxylate can undergo oxidation reactions to form quinoxaline derivatives with various functional groups.

Reduction: Reduction reactions can convert the quinoxaline ring to a dihydroquinoxaline or tetrahydroquinoxaline, depending on the reducing agent used.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methyl group or the tert-butyl ester group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under mild conditions.

Major Products Formed

Oxidation: Quinoxaline derivatives with hydroxyl, carbonyl, or carboxyl groups.

Reduction: Dihydroquinoxaline or tetrahydroquinoxaline derivatives.

Substitution: Substituted quinoxalines with various functional groups.

Scientific Research Applications

Tert-Butyl 6-methyl-3,4-dihydroquinoxaline-1(2H)-carboxylate is used in various scientific research fields:

Chemistry: It serves as a building block for the synthesis of more complex quinoxaline derivatives.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-Butyl 6-methyl-3,4-dihydroquinoxaline-1(2H)-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The quinoxaline ring can intercalate with DNA, affecting gene expression and cellular processes. Additionally, the compound can inhibit specific enzymes, leading to altered metabolic pathways and cellular functions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key structural analogs of tert-butyl 6-methyl-3,4-dihydroquinoxaline-1(2H)-carboxylate differ in substituents at positions 3, 4, 6, or 6. These variations significantly impact physical properties, synthetic yields, and biological activity.

Table 1: Comparison of tert-Butyl Dihydroquinoxaline Derivatives

Key Findings:

Substituent Effects on Reactivity :

- The 6-nitro derivative (S-5) exhibits high reactivity in acryloylation reactions due to the electron-withdrawing nitro group, which activates the aromatic ring for nucleophilic attack .

- Methyl or methoxy groups at position 6 (e.g., tert-butyl 6-methyl or 6-methoxy derivatives) are less reactive but improve lipophilicity or solubility, respectively, enhancing pharmacokinetic profiles .

Biological Activity :

- Benzyl-substituted analogs (e.g., 16a) demonstrate potent HDAC6 inhibition (IC₅₀ < 100 nM), attributed to the methoxycarbonylbenzyl group enhancing target binding .

- Bromo derivatives (e.g., 7-bromo) serve as intermediates for Suzuki-Miyaura cross-coupling, enabling diversification for structure-activity relationship (SAR) studies .

Physical Properties :

- Nitro derivatives (S-5) have higher melting points (122–124°C) due to strong intermolecular dipole interactions .

- Methoxy and benzyl derivatives (e.g., 16a) are often waxy solids or oils, reflecting reduced crystallinity from bulky substituents .

Synthetic Yields :

- Yields vary significantly with substituent complexity. Nitro derivatives achieve 87% yields, while benzyl-substituted analogs (16a) yield 60%, likely due to steric challenges .

Notes

- Contradictions and Limitations: The evidence lacks direct data on this compound, necessitating extrapolation from analogs.

- Unreported Data : Melting points and detailed biological data (e.g., IC₅₀ values) for many analogs are missing, limiting direct comparisons.

- Applications : The tert-butyl carbamate group is universally employed for nitrogen protection, ensuring stability during synthetic steps .

Biological Activity

Tert-butyl 6-methyl-3,4-dihydroquinoxaline-1(2H)-carboxylate is a synthetic compound belonging to the quinoxaline family, characterized by its heterocyclic structure. Its molecular formula is C14H20N2O2, with a molecular weight of approximately 248.32 g/mol. This compound has garnered attention for its potential biological activities, which are still under investigation but suggest promising pharmacological applications.

Chemical Structure and Properties

The structure of this compound features a fused bicyclic system typical of many quinoxaline derivatives. The presence of a tert-butyl group and a carboxylate functional group enhances its chemical reactivity and potential interactions with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C14H20N2O2 |

| Molecular Weight | 248.32 g/mol |

| Boiling Point | 345.3 ± 22.0 °C (predicted) |

| Density | 1.112 ± 0.06 g/cm³ |

Biological Activities

Quinoxaline derivatives, including this compound, have been studied for various biological activities such as:

- Anticancer Activity : Some quinoxaline derivatives display significant anticancer properties. For instance, related compounds have shown IC50 values in the low micromolar range against various cancer cell lines, including HCT-116 and MCF-7 cells . The unique structural features of this compound may enhance its efficacy compared to other derivatives.

- Antiviral Properties : Research indicates that certain quinoxaline derivatives exhibit protective and inactivation activity against viral infections, as evidenced by their EC50 values against Tobacco Mosaic Virus (TMV) .

- Antimicrobial Activity : Some studies have reported antimicrobial effects of quinoxaline derivatives against Gram-positive and Gram-negative bacteria. The structure-activity relationship suggests that modifications to the quinoxaline core can significantly influence antimicrobial potency .

Case Studies

- Anticancer Studies : A study demonstrated that specific quinoxaline derivatives exhibited high antiproliferative activity against breast adenocarcinoma cells under hypoxic conditions. The most active compounds showed IC50 values comparable to established chemotherapeutics like doxorubicin .

- Antiviral Studies : In another investigation, quinoxaline derivatives were tested for their antiviral efficacy against TMV. The results indicated that certain compounds had superior protective effects compared to traditional antiviral agents .

The mechanisms through which this compound exerts its biological effects are still being elucidated. However, structural similarities with other biologically active quinoxalines suggest potential interactions with key cellular pathways involved in proliferation and apoptosis.

Comparative Analysis with Related Compounds

The following table compares this compound with other related quinoxaline derivatives:

| Compound Name | Molecular Formula | Molecular Weight | Unique Features |

|---|---|---|---|

| Tert-butyl 6-hydroxy-3,4-dihydroquinoline-1(2H)-carboxylate | C14H20N2O3 | 262.32 g/mol | Contains a hydroxyl group |

| Tert-butyl 3,4-dihydroquinoxaline-1(2H)-carboxylate | C13H18N2O2 | 234.29 g/mol | Lacks a methyl group at position 6 |

| Tert-butyl 6-methoxy-3,4-dihydroquinoxaline-1(2H)-carboxylate | C14H20N2O3 | Not specified | Contains a methoxy group |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.